molecular formula C20H30O3 B1216824 15-Oxo-ETE

15-Oxo-ETE

Cat. No.: B1216824
M. Wt: 318.4 g/mol
InChI Key: YGJTUEISKATQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by having double bonds at positions 5, 8, 11, and 13, and an oxo group at position 15 . This compound is a metabolite of arachidonic acid and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Oxo-ETE typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenase enzymes, which convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). These HPETEs are then further oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. large-scale synthesis would likely follow similar enzymatic or chemical oxidation pathways as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

15-Oxo-ETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

15-Oxo-ETE has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions of eicosanoids.

    Biology: Investigated for its role as a human metabolite and its involvement in inflammatory processes.

    Medicine: Studied for its potential therapeutic effects in conditions like asthma and other inflammatory diseases.

    Industry: Limited applications, primarily used in research settings

Mechanism of Action

15-Oxo-ETE exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Oxo-ETE is unique due to its specific oxidation state and position of the oxo group, which confer distinct biological activities compared to its hydroxylated or differently oxidized counterparts .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

15-oxoicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)

InChI Key

YGJTUEISKATQSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

Synonyms

15-KETE
15-keto-5,8,11,13-eicosatetraenoic acid

Origin of Product

United States

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